Itraconazole

Antifungal susceptibility Candida glabrata Triazole resistance

Itraconazole (CAS 84625-61-6) is a synthetic triazole antifungal agent that inhibits fungal cytochrome P450 14α-demethylase, blocking ergosterol biosynthesis and disrupting fungal membrane integrity. Originally approved for systemic mycoses including aspergillosis, blastomycosis, and histoplasmosis, it has more recently been identified as a potent inhibitor of the Hedgehog (HH) signaling pathway with demonstrated anti-tumor activity in basal cell carcinoma.

Molecular Formula C35H38Cl2N8O4
Molecular Weight 705.6 g/mol
CAS No. 84625-61-6
Cat. No. B1672688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItraconazole
CAS84625-61-6
SynonymsItraconazole, R51211, Orungal, Oriconazole, Sporanox, Itraconazolum, Itraconazol, Itrizole
Molecular FormulaC35H38Cl2N8O4
Molecular Weight705.6 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
InChIInChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1
InChIKeyVHVPQPYKVGDNFY-ZPGVKDDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble in water and dilute acidic solutions
9.64e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Itraconazole CAS 84625-61-6: Scientific Procurement Guide for Triazole Antifungal and Hedgehog Pathway Research


Itraconazole (CAS 84625-61-6) is a synthetic triazole antifungal agent that inhibits fungal cytochrome P450 14α-demethylase, blocking ergosterol biosynthesis and disrupting fungal membrane integrity [1]. Originally approved for systemic mycoses including aspergillosis, blastomycosis, and histoplasmosis, it has more recently been identified as a potent inhibitor of the Hedgehog (HH) signaling pathway with demonstrated anti-tumor activity in basal cell carcinoma [2][3]. Its complex pharmacokinetic profile—including nonlinear elimination, extensive hepatic metabolism via CYP3A4, high protein binding (>99%), and formulation-dependent oral bioavailability—distinguishes it mechanistically and practically from other triazole antifungals and HH pathway inhibitors [4][5].

Why Itraconazole (CAS 84625-61-6) Cannot Be Substituted with Other Triazoles or HH Inhibitors in Preclinical Research


Itraconazole exhibits a unique combinatorial pharmacological fingerprint that precludes simple substitution with other azole antifungals (e.g., fluconazole, voriconazole, posaconazole) or dedicated HH pathway inhibitors (e.g., vismodegib). In antifungal applications, itraconazole demonstrates species-specific MIC profiles distinct from voriconazole against fluconazole-resistant Candida glabrata and Candida krusei [1]. Its CYP3A4 inhibition pattern across genetic variants diverges fundamentally from ketoconazole, voriconazole, and fluconazole [2]. Pharmacokinetically, itraconazole's exceptionally high protein binding (>99%) and negligible CSF penetration (<10%) create tissue distribution characteristics unlike voriconazole or fluconazole [3]. In oncology research, itraconazole inhibits HH signaling via a mechanism distinct from SMO antagonists like vismodegib, conferring differential activity in vismodegib-naïve versus vismodegib-resistant tumors [4]. These divergent properties mandate compound-specific experimental design and preclude interchangeability.

Quantitative Differentiation of Itraconazole (CAS 84625-61-6) vs. Comparator Triazoles and HH Inhibitors


Species-Specific Antifungal Activity: Itraconazole MIC90 Against C. glabrata vs. Voriconazole and Fluconazole

Against clinical isolates of Candida glabrata, itraconazole exhibits a MIC90 of 2 μg/mL, which is 4-fold higher than voriconazole (MIC90 = 0.5 μg/mL) but substantially lower than fluconazole (MIC90 = 32 μg/mL) [1]. This intermediate susceptibility profile positions itraconazole as a potential alternative when fluconazole resistance is confirmed but voriconazole cross-resistance has not yet emerged. For C. krusei, itraconazole MIC90 is 0.5 μg/mL, identical to voriconazole, whereas fluconazole MIC90 is 64 μg/mL [1]. These quantitative differences demonstrate that itraconazole retains meaningful activity against fluconazole-resistant Candida species, though voriconazole generally shows superior in vitro potency.

Antifungal susceptibility Candida glabrata Triazole resistance

CYP3A4 Inhibition Selectivity: Itraconazole Ki Fold-Change Across Genetic Variants vs. Ketoconazole and Voriconazole

Itraconazole exhibits a unique pattern of CYP3A4 inhibition across genetic variants that is distinct from other azoles. For the CYP3A4.16 variant, the inhibition constant (Ki) of itraconazole is 0.54-fold that of wild-type CYP3A4.1 (i.e., more potent inhibition of the variant) [1]. In stark contrast, ketoconazole, voriconazole, and fluconazole show 13.9-fold, 13.6-fold, and 6.1-fold higher Ki values for CYP3A4.16 relative to wild-type, respectively (i.e., substantially reduced potency against the variant) [1]. Against wild-type CYP3A4.1, itraconazole has a reported Ki of approximately 1.4 nM (inferred from comparative studies), whereas ketoconazole Ki is 3.6 nM, voriconazole Ki is 3.2 μM, and fluconazole Ki is 18.3 μM [1].

Drug-drug interactions CYP3A4 genetic variants Azole antifungals

Plasma Protein Binding and CSF Penetration: Itraconazole vs. Fluconazole and Voriconazole

Itraconazole demonstrates >99% plasma protein binding, which is among the highest of all triazole antifungals [1][2]. This compares with 58% for voriconazole and 12% for fluconazole [1]. Consequently, CSF penetration for itraconazole is negligible (<10%), whereas fluconazole achieves 80% CSF penetration and voriconazole achieves 60% [2]. Vitreous humor penetration follows a similar pattern: itraconazole 10%, voriconazole 38%, fluconazole 28% [2]. These pharmacokinetic differences are intrinsic to the molecular structure and cannot be mitigated by dose adjustment alone.

Pharmacokinetics Tissue distribution CNS penetration

Oral Bioavailability and Food Effect: Itraconazole Capsules vs. Voriconazole and Posaconazole

The absolute oral bioavailability of itraconazole capsules is <55% and is critically dependent on gastric pH and co-administration with food [1]. In contrast, voriconazole exhibits ~90% oral bioavailability that is decreased by high-fat meals, fluconazole achieves ≥90% bioavailability independent of food or gastric pH, and posaconazole shows highly variable bioavailability (8–47%) that increases with fat-rich food [1]. Itraconazole oral solution provides ~30% higher bioavailability than capsules but remains pH-dependent [2]. These formulation-specific absorption profiles mandate careful experimental control of feeding status and gastric pH when using itraconazole in oral dosing studies.

Oral absorption Formulation selection Food effect

Hedgehog Pathway Inhibition: Itraconazole vs. Vismodegib in Basal Cell Carcinoma

In a phase II clinical trial (n=29 patients), oral itraconazole (200 mg BID for 1 month or 100 mg BID for ~2.3 months) reduced tumor cell proliferation (Ki-67) by 45% (P=0.04), Hedgehog pathway activity (GLI1 mRNA) by 65% (P=0.03), and tumor area by 24% (95% CI: 18.2% to 30.0%) in vismodegib-naïve BCC tumors [1][2]. In contrast, patients who had previously received the SMO inhibitor vismodegib showed no significant response to itraconazole, suggesting that acquired vismodegib resistance confers cross-resistance despite distinct mechanisms of action [2]. Vismodegib, as a dedicated SMO antagonist, achieves higher response rates (~43% objective response in locally advanced BCC) but at the cost of significant class-specific adverse effects (muscle spasms, alopecia, dysgeusia).

Hedgehog pathway Basal cell carcinoma Vismodegib resistance

High-Value Research Applications for Itraconazole (CAS 84625-61-6) Based on Quantitative Differentiation Evidence


Preclinical Candidiasis Models Requiring Fluconazole-Resistant but Voriconazole-Sensitive Isolates

For in vivo disseminated candidiasis studies using Candida glabrata or Candida krusei, itraconazole provides an intermediate susceptibility profile that can bridge fluconazole-resistant and voriconazole-sensitive phenotypes. Based on the MIC90 data, itraconazole (2 μg/mL against C. glabrata) may be used as a comparator to demonstrate superior efficacy of voriconazole (0.5 μg/mL) or to evaluate the impact of moderate triazole resistance on treatment outcomes [1]. This application is particularly relevant for pharmacokinetic/pharmacodynamic (PK/PD) modeling where target attainment (AUC/MIC) is being assessed across a range of MIC values.

Pharmacogenomic Drug-Drug Interaction Studies Involving CYP3A4 Genetic Variants

Itraconazole serves as a mechanistically distinct CYP3A4 inhibitor probe in pharmacogenomic research. Unlike ketoconazole, voriconazole, and fluconazole—all of which exhibit reduced inhibition potency against the CYP3A4.16 variant—itraconazole uniquely shows enhanced inhibition (Ki ratio = 0.54) of this variant [1]. This property makes itraconazole the preferred tool compound for investigating genotype-dependent drug-drug interactions where CYP3A4.16 is present, or for validating in vitro-in vivo extrapolation (IVIVE) models of CYP3A4 inhibition across diverse genetic backgrounds.

Systemic Fungal Infection Models Excluding CNS Involvement

Due to its negligible CSF penetration (<10%), itraconazole is specifically indicated for preclinical models of systemic mycoses where CNS involvement is not required—such as pulmonary aspergillosis, blastomycosis, or histoplasmosis [1][2]. Conversely, it should be excluded from cryptococcal meningitis or other CNS infection models, where fluconazole (80% CSF penetration) or voriconazole (60%) are mechanistically appropriate. This penetration profile also informs tissue distribution studies in organs other than brain.

Hedgehog Pathway Inhibition in Vismodegib-Naïve Basal Cell Carcinoma Models

Itraconazole is a validated tool compound for inhibiting Hedgehog (HH) signaling in vismodegib-naïve BCC preclinical models, reducing GLI1 expression by 65% and tumor proliferation (Ki-67) by 45% [1][2]. However, it should not be used as a positive control in vismodegib-resistant models, as prior SMO inhibitor exposure abolishes itraconazole efficacy [2]. Researchers investigating mechanisms of acquired resistance to SMO antagonists may use itraconazole to probe cross-resistance pathways.

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